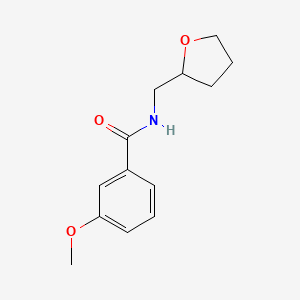![molecular formula C14H10BrClN2O2 B3868941 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)
4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime
説明
4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime, also known as 4-Br-BAOC, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of research.
作用機序
The mechanism of action of 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that play a crucial role in cell division. The compound binds to the colchicine binding site of tubulin, preventing its polymerization and leading to mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which are known to contribute to the development of various diseases.
実験室実験の利点と制限
One of the major advantages of 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime is its high potency against cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its practical application in vivo.
将来の方向性
There are several future directions for research on 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime. One area of focus is the development of new derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-oxidant effects, which may lead to the development of new therapies for various diseases. Finally, the potential use of this compound in combination with other anti-cancer agents is an area of interest for future research.
科学的研究の応用
4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in inhibiting the growth of drug-resistant cancer cells.
特性
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-11-6-4-10(5-7-11)9-17-20-14(19)18-13-3-1-2-12(16)8-13/h1-9H,(H,18,19)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBRGCRYUKWCBU-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)ON=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)O/N=C\C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



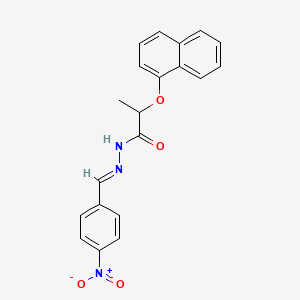
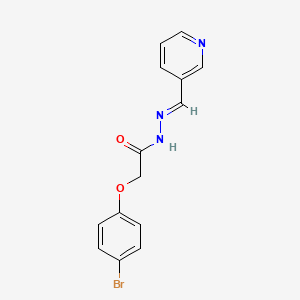
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3868894.png)
![ethyl 5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868901.png)
![3-[chloro(difluoro)methyl]-2-(methylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3868906.png)
![2-[(2-methylphenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3868924.png)

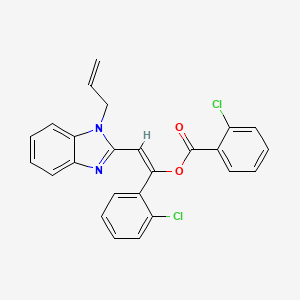
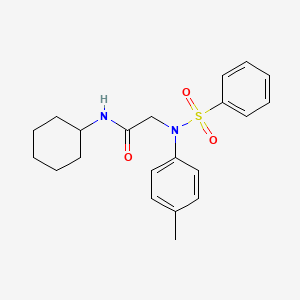
![3-(3-nitrophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3868965.png)

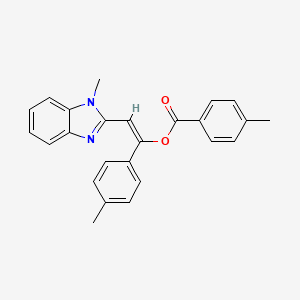
![methyl 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3868981.png)
